Duloxetine hydrochloride
Overview
Description
Duloxetine hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is orally bioavailable . It is used to treat patients affected by major depressive disorder (MDD), generalized anxiety disorder (GAD), neuropathic pain (NP), fibromyalgia (FMS), and stress incontinence urinary (SUI) .
Synthesis Analysis
The synthesis of Duloxetine hydrochloride involves a series of chemical reactions. The process-related impurities associated with the synthesis of Duloxetine hydrochloride have been characterized . An asymmetric synthesis of Duloxetine hydrochloride has also been reported .Molecular Structure Analysis
Duloxetine hydrochloride has a molecular formula of C18H20ClNOS . The structure of Duloxetine hydrochloride has been elucidated based on 1H-NMR, 13C-NMR, IR, Mass Spectroscopy, and High Resolution Mass Spectroscopy .Chemical Reactions Analysis
The determination of N-nitroso Duloxetine (NDXT), a potentially carcinogenic and harmful impurity in Duloxetine drug products, was successfully developed utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Other studies have also reported on the degradation of Duloxetine .Physical And Chemical Properties Analysis
Duloxetine hydrochloride has a molecular weight of 333.9 g/mol . It is soluble in DMSO .Scientific Research Applications
Transdermal Drug Delivery System
Duloxetine hydrochloride, an antidepressant also used for diabetic neuropathy and fibromyalgia, has been formulated into transdermal patches. These patches offer controlled drug delivery, reducing the need for frequent dosing and potentially improving patient compliance and bioavailability. The patches showed uniform physical characteristics, low water vapor absorption, and minimal irritation in rat skin tests. Nearly complete drug release was achieved in 24 hours, suggesting potential therapeutic advantages (Singh & Bali, 2016).
Application in Psychiatric Disorders
Duloxetine has been reviewed for its effectiveness in treating various psychiatric disorders beyond major depressive disorder and generalized anxiety disorder. It shows potential as an effective treatment for mood spectrum disorders, panic disorder, and some symptoms of borderline personality disorder. However, its efficacy in obsessive-compulsive disorder, posttraumatic stress disorder, eating, and sexual disorders shows modest or conflicting results. The review highlights the need for more randomized, placebo-controlled studies to define Duloxetine's role in these conditions (Muscatello et al., 2019).
Chronic Pain Management
Duloxetine is used as a nonopioid analgesic for chronic pain conditions, particularly for diabetic peripheral neuropathic pain and fibromyalgia. It has shown comparable efficacy to other commonly used pain medications. While treatment-emergent adverse events are generally mild to moderate, it presents an alternative to opioid treatment for chronic pain (Mease, Walker, & Alaka, 2011).
Transmucosal Delivery for Prolonged Release
The development of mucoadhesive buccal tablets for duloxetine hydrochloride aims to increase oral bioavailability and patient compliance. These tablets showed prolonged drug release over 6 hours and enhanced drug permeation, suggesting an alternative oral delivery route that could improve bioavailability (Banala et al., 2018).
Polymorphism and Metastable Solvate Study
A study explored polymorphism and a metastable solvate of duloxetine hydrochloride, focusing on formulation processing and bioavailability characteristics. This investigation is crucial for pharmaceutical technology development, ensuring the quality and effectiveness of the final drug product (Marjo et al., 2011).
Chemometric Study for Quantitative Determination
Chemometric methods have been developed for the quantitative determination of duloxetine hydrochloride in the presence of its toxic impurity 1-Naphthol. The study's results suggest the success of these methods in determining duloxetine in the presence of small levels of its impurity, offering a reliable approach for routine drug analysis in bulk and pharmaceutical forms (Anwar et al., 2020).
Buccal Films for Bioavailability Improvement
Duloxetine hydrochloride buccal films have been formulated to improve its bioavailability. The pharmacokinetic results from a study showed that these films had a higher Cmax and a significantly higher AUC compared to marketed oral capsules, indicating a potential route for administration with improved bioavailability (El Sharawy, Shukr, & Elshafeey, 2017).
Environmental Monitoring
Duloxetine hydrochloride, classified as an emerging pollutant, has been monitored in surface waters using an ultra-sensitive electrochemical method. This study underscores the importance of environmental monitoring of pharmaceutical pollutants (Manrique et al., 2020).
Thermal Analytical Characterization
Thermal analytical techniques were employed to characterize duloxetine hydrochloride, vital for ensuring the quality of pharmaceutical products. The study provided insights into the physical and chemical stability of duloxetine, which is essential for developing effective dosage forms (Veiga et al., 2020).
Safety And Hazards
Duloxetine hydrochloride may be harmful if swallowed and can cause serious eye damage . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children and may cause damage to organs (Liver) through prolonged or repeated exposure .
Future Directions
properties
IUPAC Name |
(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSMCNJSOPUAY-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046443 | |
Record name | Duloxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Duloxetine hydrochloride | |
CAS RN |
136434-34-9 | |
Record name | Duloxetine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136434-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duloxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136434349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DULOXETINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Duloxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenepropanamine, N-methyl-γ-(1-naphthalenyloxy)-, hydrochloride (1:1), (γS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DULOXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9044SC542W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.